[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
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Overview
Description
[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Preparation Methods
The synthesis of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves multiple steps. The synthetic route typically starts with the preparation of the core benzoyl hydrazine structure, followed by the introduction of the bromine and chlorine substituents. The final step involves the esterification of the benzoate group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is unique due to its specific substituents and structure. Similar compounds include:
Ethyl acetoacetate: Used in various chemical syntheses.
Disilane-bridged architectures: Known for their unique electronic properties.
Ringer’s lactate solution: Used in medical applications. These compounds share some structural or functional similarities but differ in their specific applications and properties.
Properties
CAS No. |
769152-09-2 |
---|---|
Molecular Formula |
C29H22BrClN2O4 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C29H22BrClN2O4/c1-19-3-2-4-22(15-19)29(35)37-27-14-9-24(30)16-23(27)17-32-33-28(34)21-7-12-26(13-8-21)36-18-20-5-10-25(31)11-6-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
InChI Key |
HJXUVKUZZKGZIA-VTNSRFBWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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